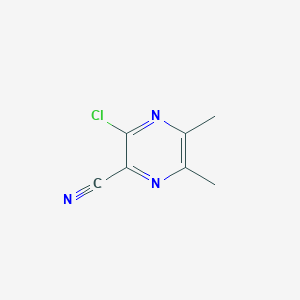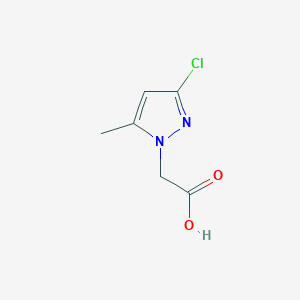
3H-Indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indole-2-carbohydrazide typically involves the reaction of indole-2-carboxylic acid with hydrazine hydrate. The process begins with the preparation of indole-2-carboxylic acid ethyl ester, which is then reacted with hydrazine hydrate to yield the corresponding indole-2-carboxylic acid hydrazide . This reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3H-Indole-2-carbohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes to form hydrazone derivatives.
Cyclization Reactions: The hydrazone derivatives can be cyclized to form indolo[2,3-d]pyridazine derivatives.
Acetylation: The compound can be acetylated to form 2-acetylhydrazinocarbonylindole.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the initial synthesis of the hydrazide.
Aromatic Aldehydes: Used in condensation reactions to form hydrazones.
Acetyl Chloride: Used in cyclization reactions to form pyridazine derivatives.
Major Products Formed
Hydrazone Derivatives: Formed from the reaction with aromatic aldehydes.
Indolo[2,3-d]pyridazine Derivatives: Formed from the cyclization of hydrazones.
2-Acetylhydrazinocarbonylindole: Formed from acetylation reactions.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antioxidant and acetylcholinesterase inhibitor, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s.
Biological Research: The compound’s derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities.
Industrial Applications: It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3H-Indole-2-carbohydrazide and its derivatives involves multiple pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species, thereby reducing oxidative stress and protecting cells from damage.
Enzyme Inhibition: It inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic transmission in the nervous system.
Comparison with Similar Compounds
3H-Indole-2-carbohydrazide can be compared with other indole derivatives such as:
Indole-3-carboxylic Acid: Known for its role in plant growth regulation.
Indole-3-acetic Acid: A well-known plant hormone.
Indole-2-carboxylic Acid Hydrazide: Similar in structure but with different biological activities.
Properties
CAS No. |
457899-34-2 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3H-indole-2-carbohydrazide |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h1-4H,5,10H2,(H,12,13) |
InChI Key |
MNMKNURJKXXEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C1C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





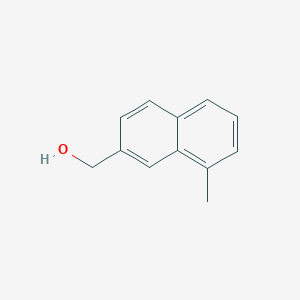
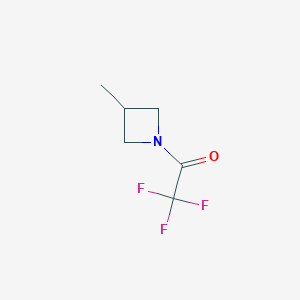

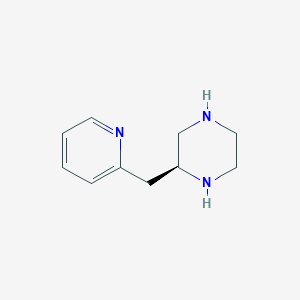
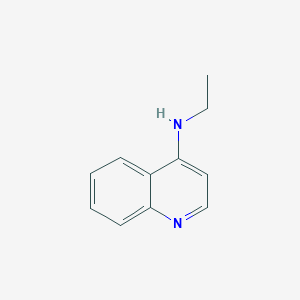

![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)

